Ammonium carbonate/scandium carbonate

Description

Foundational Principles of Scandium Precipitation Chemistry

The precipitation of scandium from aqueous solutions is governed by several key chemical principles, primarily revolving around its hydrolysis behavior and the low solubility of certain scandium compounds. As a small, highly charged cation (Sc³⁺), scandium readily hydrolyzes in aqueous solutions, even at relatively low pH values. nih.gov This tendency to form hydroxy complexes and ultimately precipitate as scandium hydroxide (B78521), Sc(OH)₃, is a dominant feature of its aqueous chemistry. examples.commdpi.com

Precipitation is critically influenced by the solution's pH. Gradual increases in pH lead to the formation of species like ScOH²⁺ and Sc(OH)₂⁺, culminating in the precipitation of Sc(OH)₃. mdpi.com The presence of complexing anions, such as carbonate (CO₃²⁻), introduces competing equilibria. Carbonate ions can precipitate scandium as scandium carbonate, Sc₂(CO₃)₃, a water-insoluble salt that serves as a precursor for other scandium compounds like scandium oxide. samaterials.comamericanelements.com The efficiency and selectivity of this precipitation can be manipulated by controlling factors such as temperature, reagent concentration, and the presence of other metal ions, which may co-precipitate. researchgate.netresearchgate.net For instance, in certain pH ranges, scandium and iron can be rapidly co-precipitated using phosphate (B84403) agents, while other elements remain in solution. researchgate.net

| Factor | Principle and Effect on Scandium Precipitation |

|---|---|

| pH | Controls the hydrolysis of Sc³⁺ ions. Low pH (< 4) favors the soluble Sc³⁺ aquo-ion. As pH increases, hydroxy complexes form, leading to the precipitation of Sc(OH)₃. mdpi.com In carbonate systems, pH affects the equilibrium between carbonate and bicarbonate, influencing the precipitation of scandium carbonate. |

| Precipitating Agent | The choice of anion dictates the precipitate. Hydroxides (e.g., NH₄OH) yield Sc(OH)₃. examples.com Carbonates (e.g., (NH₄)₂CO₃) yield scandium carbonate or double salts. nih.gov Phosphates can precipitate ScPO₄. mdpi.com |

| Temperature | Affects the solubility of scandium salts and the kinetics of precipitation reactions. Increased temperature can influence the degree of scandium precipitation from carbonate solutions. researchgate.net |

| Presence of Other Ions | Foreign ions can interfere with or enhance precipitation. For example, iron often co-precipitates with scandium. researchgate.net The presence of ammonium (B1175870) ions can lead to the formation of distinct double salts. researchgate.net |

Significance of Ammonium Carbonate as a Precipitator and Complexing Agent in Scandium Research

Ammonium carbonate, (NH₄)₂CO₃, plays a uniquely dual role in scandium chemistry, functioning as both a precipitating agent and a complexing agent. This versatility is highly significant for the separation and purification of scandium.

As a precipitator , ammonium carbonate provides the carbonate ions necessary to form insoluble scandium compounds. Research has identified the formation of double salts, such as Ammonium Carbonate/Scandium Carbonate Double Salt Monohydrate. nih.govamericanelements.com This compound highlights a specific interaction where both the ammonium and carbonate ions are incorporated into the solid crystalline structure along with scandium. The formation of such well-defined crystalline phases can offer improved selectivity over the simple precipitation of amorphous scandium hydroxide or carbonate.

Conversely, in the presence of an excess of carbonate or bicarbonate ions, scandium can form soluble anionic complex carbonates . researchgate.net This behavior is crucial for processes like the alkaline leaching of scandium from materials such as bauxite (B576324) residue (red mud). In these systems, scandium is brought into solution as a carbonate complex, separating it from matrix elements like iron and titanium that remain as insoluble oxides or hydroxides. The ability to control the equilibrium between precipitation and complexation by adjusting the concentration of ammonium carbonate and other solution parameters is a cornerstone of modern scandium hydrometallurgy. researchgate.net

The thermal decomposition of ammonium carbonate itself is also relevant; when heated, it decomposes into gaseous ammonia (B1221849), carbon dioxide, and water, leaving no residue. melscience.com This property is advantageous in materials synthesis, as the ammonium carbonate-derived precursors can be heated to yield pure scandium oxide, a valuable end-product. samaterials.com

| Compound/Complex | Chemical Formula | Role/Significance |

|---|---|---|

| Scandium Carbonate | Sc₂(CO₃)₃ | A primary insoluble scandium salt precipitated by carbonate ions. americanelements.com |

| This compound Double Salt Monohydrate | C₄H₁₀N₂O₁₃Sc₂ (representative) | A specific double salt formed in the presence of ammonium and carbonate ions. nih.gov |

| Soluble Scandium Carbonate Complex | [Sc(CO₃)ₓ]⁽²ˣ⁻³⁾⁻ (general form) | Anionic complexes responsible for the dissolution of scandium in excess carbonate solutions, crucial for leaching processes. researchgate.net |

| Ammonium Scandium Sulfate (B86663) | NH₄Sc(SO₄)₂ | Another example of an ammonium-scandium double salt, formed in sulfate systems, illustrating the tendency of ammonium ions to form complex salts with scandium. researchgate.net |

Current Paradigms and Research Trajectories in Scandium Carbonate Science

Modern research into scandium carbonate chemistry is primarily focused on optimizing extraction and purification technologies and synthesizing advanced materials. The hydrometallurgical processing of low-grade scandium sources, such as industrial wastes, is a major driver. Studies continue to explore the complex aqueous carbonate/bicarbonate systems to improve understanding of secondary processes like adsorption and co-precipitation that can hinder scandium extraction efficiency. researchgate.net

A significant research trajectory involves the development of selective crystallization methods. For example, recent work has demonstrated the ability to crystallize double salts like ammonium scandium sulfate from acidic solutions, achieving high-purity scandium oxide (99%) after calcination. researchgate.net While not a carbonate system, this research underscores a broader trend of using ammonium-based reagents to create highly crystalline, easily purified intermediate scandium compounds.

Furthermore, the synthesis of scandium carbonate as a precursor for advanced materials remains a key area of interest. samaterials.com Scandium oxide, derived from the calcination of scandium carbonate, is a critical component in solid oxide fuel cells (SOFCs) and high-performance aluminum-scandium alloys. Research is therefore directed at controlling the particle size, morphology, and purity of the initial scandium carbonate precipitate to enhance the properties of the final oxide material. Future work will likely focus on refining these processes to be more cost-effective and environmentally sustainable, further leveraging the unique chemical properties of the ammonium carbonate-scandium system.

Properties

CAS No. |

312623-99-7 |

|---|---|

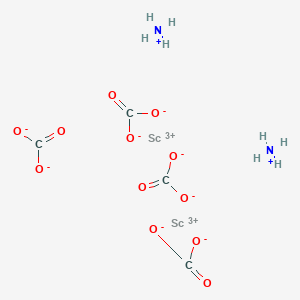

Molecular Formula |

C4H8N2O12Sc2 |

Molecular Weight |

366.02 g/mol |

IUPAC Name |

diazanium;scandium(3+);tetracarbonate |

InChI |

InChI=1S/4CH2O3.2H3N.2Sc/c4*2-1(3)4;;;;/h4*(H2,2,3,4);2*1H3;;/q;;;;;;2*+3/p-6 |

InChI Key |

SCEMQVKGMGLALK-UHFFFAOYSA-H |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[NH4+].[NH4+].[Sc+3].[Sc+3] |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Studies of Scandium Carbonate Compounds in Ammonium Carbonate Media

Controlled Precipitation Methodologies

Controlled precipitation is a primary method for the synthesis of scandium carbonate compounds from aqueous solutions. The careful manipulation of reaction parameters is crucial for controlling the composition, purity, and morphology of the final product.

The efficiency of scandium carbonate precipitation is highly dependent on parameters such as pH, temperature, and the ratio of reactants. While specific data for ammonium (B1175870) carbonate systems is limited, studies on analogous sodium carbonate and bicarbonate systems provide valuable insights into the governing principles. Research has shown that both temperature and the concentration of carbonate ions significantly influence the degree of scandium precipitation.

For instance, in sodium bicarbonate solutions, the precipitation of scandium is sensitive to pH changes. The optimal pH range for scandium precipitation in carbonate solutions is typically between 9.5 and 10.0. researchgate.net Below this range, scandium may remain in solution as soluble complexes, while at higher pH values, the formation of hydroxides can compete with carbonate precipitation. Temperature also plays a critical role; increasing the temperature can affect the solubility of both the reactants and the products, thereby influencing the precipitation yield.

| Parameter | Effect on Scandium Precipitation | Typical Range Studied (in analogous systems) |

|---|---|---|

| pH | Crucial for controlling the formation of carbonate vs. hydroxide (B78521) species. Optimal precipitation occurs in a narrow pH range. | 9.5 - 10.0 researchgate.net |

| Temperature | Affects solubility and reaction kinetics. Higher temperatures can either increase or decrease precipitation yield depending on the system's thermodynamics. | 25°C - 80°C |

| Reactant Ratio (CO₃²⁻/Sc³⁺) | Influences the formation of different carbonate complexes and the completeness of the precipitation. | Varies depending on the desired product stoichiometry. |

The concentration of ammonium carbonate is a key factor that dictates the stoichiometry of the resulting scandium carbonate compound. In these systems, the formation of a distinct double salt, ammonium carbonate/scandium carbonate double salt monohydrate (NH₄)₅Sc(CO₃)₄·H₂O, has been identified. nih.gov The formation of this compound underscores the direct participation of the ammonium carbonate not just as a precipitating agent but as a structural component of the final product.

The stoichiometry of the reaction is critical. An excess of ammonium carbonate can lead to the formation of soluble scandium carbonate complexes, thereby reducing the precipitation yield. Conversely, an insufficient amount of ammonium carbonate will result in incomplete precipitation of scandium. The precise control of the molar ratio between ammonium carbonate and the scandium salt in solution is therefore essential for maximizing the yield of the desired solid product.

In many industrial processes, scandium is present in solutions containing other metal ions, such as iron, aluminum, and yttrium. mdpi.comresearchgate.net The selective precipitation of scandium carbonate from these mixed-ion solutions is a significant challenge. Ammonium hydroxide, which is in equilibrium with ammonium carbonate in solution, has been shown to be an effective agent for the selective removal of impurities like iron(III) prior to scandium precipitation. mdpi.comresearchgate.net

By carefully controlling the pH with the addition of ammonium hydroxide, it is possible to precipitate the majority of the iron(III) as iron(III) hydroxide, while keeping scandium in solution. mdpi.comresearchgate.net This is attributed to the formation of stable scandium-ammine complexes at certain pH ranges, which prevents the co-precipitation of scandium hydroxide. mdpi.com Following the removal of iron, the pH can be further adjusted to facilitate the selective precipitation of a scandium-rich product.

| Precipitating Agent | Target pH for Fe(III) Removal | Fe(III) Removal Efficiency (%) | Scandium Co-precipitation (%) | Selectivity (S Fe/Sc) |

|---|---|---|---|---|

| NH₄OH | ~3.5 | >70 | ~3 | ~100 mdpi.com |

| ~5.0 | >95 | ~4 | ~585 mdpi.com |

Hydrothermal and Solvothermal Synthetic Routes

Hydrothermal and solvothermal methods offer an alternative to conventional precipitation for the synthesis of crystalline scandium carbonate compounds. These techniques involve carrying out the synthesis in a closed system at elevated temperatures and pressures. The use of urea (B33335) in hydrothermal synthesis is particularly relevant as it decomposes in situ to generate ammonia (B1221849) and carbon dioxide, the precursors for ammonium carbonate. This slow and controlled release of reactants can lead to the formation of well-defined crystalline products.

While direct studies on the hydrothermal synthesis of scandium carbonate using this method are not widely available, the successful synthesis of other metal carbonates, such as cobalt carbonate, through the hydrothermal treatment of a metal salt with urea demonstrates the viability of this approach. researchgate.net Furthermore, the hydrothermal synthesis of a mixed Np(V)-ammonium carbonate compound from a neptunium (B1219326) solution in the presence of aqueous ammonia highlights the potential for forming complex actinide and rare-earth ammonium carbonates under these conditions.

Investigations into Solid-State Reaction Pathways

Solid-state reactions represent a solvent-free approach to the synthesis of scandium carbonate compounds. This method typically involves the high-temperature reaction between a scandium precursor, such as scandium oxide (Sc₂O₃), and an ammonium salt. While specific studies on the solid-state reaction between scandium oxide and ammonium carbonate are scarce, research on the reaction with ammonium chloride provides a useful analogy.

The thermal decomposition of ammonium carbonate begins at relatively low temperatures, producing ammonia and carbon dioxide gas. d-nb.info These gaseous products can then react with solid scandium oxide at elevated temperatures to form scandium carbonate or related compounds. Thermogravimetric analysis (TGA) of ammonium carbonate shows significant decomposition starting around 60°C. manipal.edu A potential solid-state reaction pathway could involve heating a mixture of scandium oxide and ammonium carbonate, where the in-situ generated gases react with the oxide surface.

Mechanistic Elucidation of Reaction Dynamics

The mechanism of scandium carbonate formation in ammonium carbonate media is likely a multi-step process. Based on studies of similar systems, the reaction dynamics are thought to involve the initial formation of scandium-ammine complexes, followed by the precipitation of scandium carbonate upon interaction with carbonate ions.

Nucleation and Growth Phenomena

The formation of a solid phase from a supersaturated solution, such as the precipitation of scandium carbonate in an ammonium carbonate medium, begins with nucleation followed by crystal growth. Nucleation is the initial formation of stable, sub-microscopic crystalline entities (nuclei), which then enlarge through the process of crystal growth.

The rate of nucleation is highly dependent on the level of supersaturation. A higher degree of supersaturation generally leads to a faster nucleation rate, which can result in the formation of a large number of small crystals. Conversely, lower supersaturation levels favor slower nucleation and the growth of larger, more well-defined crystals. In the context of scandium carbonate precipitation, controlling the rate of addition of the scandium-containing solution to the ammonium carbonate medium, as well as temperature and pH, would be critical factors in managing the supersaturation and, consequently, the nucleation rate.

Below is a hypothetical data table illustrating the potential impact of key parameters on the nucleation and growth of a generic metal carbonate, which could be analogous to the scandium carbonate system.

| Parameter | Effect on Nucleation Rate | Effect on Crystal Growth | Resulting Crystal Size |

| Increasing Supersaturation | Increases | Decreases (due to rapid depletion of solute) | Smaller |

| Increasing Temperature | Generally Increases | Generally Increases | Can be larger or smaller depending on the dominant effect |

| Vigorous Agitation | Increases | Can be hindered or enhanced | Generally Smaller |

| Presence of Seed Crystals | Bypasses primary nucleation | Dominant process | Larger, more uniform |

Polymorphic Control during Precipitation

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties. The control of polymorphism during the precipitation of scandium carbonate is essential for obtaining a product with desired characteristics.

The selection of a particular polymorph is governed by a combination of thermodynamic and kinetic factors. Thermodynamic control favors the formation of the most stable crystalline phase, while kinetic control can lead to the formation of metastable polymorphs. Key experimental parameters that can be manipulated to influence polymorphic outcomes include:

Temperature: Different polymorphs can be stable at different temperatures.

pH of the solution: The pH can affect the speciation of carbonate and scandium ions in the solution, thereby influencing which crystal structure is favored.

Reactant Concentrations: The level of supersaturation can determine whether a kinetically or thermodynamically favored polymorph is formed.

Presence of Additives: Organic or inorganic additives can selectively inhibit the growth of certain crystal faces or stabilize specific polymorphs.

While specific polymorphs of ammonium scandium carbonate are not detailed in the available literature, the study of other carbonate systems provides insight into potential control strategies. For instance, in the precipitation of calcium carbonate, the presence of certain ions or organic molecules can direct the formation of calcite, aragonite, or vaterite. researchgate.netnih.gov A similar approach could likely be applied to the scandium carbonate system to selectively crystallize different polymorphic forms, should they exist.

The following table presents a conceptual overview of how different conditions might influence the polymorphic outcome in a hypothetical scandium carbonate precipitation process.

| Condition | Potential Polymorph Favored | Rationale |

| Low Temperature, Low Supersaturation | Thermodynamically Stable Polymorph | Slower kinetics allow the system to reach the lowest energy state. |

| High Temperature, High Supersaturation | Kinetically Favored Metastable Polymorph | Rapid precipitation traps the system in a higher-energy, but more readily formed, crystal structure. |

| Presence of Specific Additives (e.g., polymers) | Specific Polymorph | Additives can selectively bind to and stabilize the nuclei of a particular polymorph. |

| Altered pH | Different Polymorph | Changes in ion speciation can favor the packing arrangement of a different crystal structure. |

Further empirical research is necessary to delineate the specific nucleation, growth, and polymorphic landscape of the ammonium scandium carbonate system to enable precise control over its synthesis.

Thermodynamic and Kinetic Analysis of Scandium Carbonate Ammonium Carbonate Interactions

Aqueous Solution Equilibria and Speciation

The behavior of scandium in ammonium (B1175870) carbonate solutions is dictated by a series of interrelated equilibria, including the formation of soluble complexes and the solubility limits of various solid phases. These equilibria are sensitive to changes in chemical and physical conditions.

The solubility of otherwise sparingly soluble rare earth carbonates, including scandium carbonate, increases in the presence of alkali-metal or ammonium carbonate solutions. researchgate.net This enhanced solubility is attributed to the formation of stable, soluble carbonate complexes. researchgate.net In the scandium-ammonium carbonate system, the scandium (Sc³⁺) ion is complexed by carbonate (CO₃²⁻) ions, leading to the formation of anionic species.

Research on various rare earth elements (REEs) shows that their solubility in ammonium carbonate is progressive and varies across the series, with heavy rare earths generally being more soluble than light rare earths. researchgate.net Studies indicate that elements from samarium to thulium can achieve complete dissolution in ammonium carbonate, while lighter elements like lanthanum and neodymium show partial solubility. researchgate.net The formation of these soluble complexes is a critical factor in hydrometallurgical processes for scandium recovery. The equilibrium can be generally represented as:

Sc₂(CO₃)₃(s) + n(NH₄)₂CO₃(aq) ⇌ 2(NH₄)ₓ[Sc(CO₃)y]z⁻(aq)

The exact stoichiometry of the resulting complexes in solution can vary. For the analogous trivalent actinide americium, carbonate complexes such as [Am(CO₃)₂]⁻ and [Am(CO₃)₃]³⁻ have been identified. researchgate.net

Detailed solubility phase diagrams for the ternary Sc₂(CO₃)₃–(NH₄)₂CO₃–H₂O system are not extensively documented in publicly available literature. However, experimental data on the solubility of various rare earth carbonates in ammonium carbonate solutions provide insight into the phase behavior. The solubility is highly dependent on the concentration of the ammonium carbonate, with higher concentrations leading to greater dissolution of the rare earth carbonate due to the common ion effect and enhanced complexation. researchgate.netresearchgate.net

The following table, compiled from data on various REEs, illustrates the effect of ammonium carbonate concentration on the solubility of their carbonates, which provides a basis for understanding how scandium carbonate might behave. researchgate.net

| Rare Earth Element (REE) | Solubility in 10% (NH₄)₂CO₃ | Solubility in 20% (NH₄)₂CO₃ | Solubility in 30% (NH₄)₂CO₃ |

| Neodymium (Nd) | Partial | Partial | Partial |

| Samarium (Sm) | Complete | Complete | Complete |

| Gadolinium (Gd) | Complete | Complete | Complete |

| Holmium (Ho) | Slow, but Complete | Complete | Complete |

Predictive modeling, often utilizing thermodynamic databases and algorithms, can be employed to construct such phase diagrams and predict solubility under various conditions. researchgate.net Machine learning approaches, incorporating thermodynamic properties, are also emerging as powerful tools for accurately predicting solubility in complex systems. nih.govchemrxiv.orgspringernature.combohrium.com For the scandium-ammonium carbonate system, such models would need to account for the Gibbs free energy of formation of the various aqueous complexes and solid phases.

The equilibria in the scandium carbonate-ammonium carbonate system are highly sensitive to pH, temperature, and ionic strength.

pH: The pH of the solution governs the speciation of the carbonate system (CO₃²⁻, HCO₃⁻, H₂CO₃). researchgate.netresearchgate.net In an ammonium carbonate solution, the pH is typically alkaline. A decrease in pH would shift the carbonate equilibrium towards bicarbonate, potentially destabilizing the scandium carbonate complexes and leading to precipitation. Conversely, an increase in pH could favor the formation of hydroxo- or hydroxocarbonate species. researchgate.net

Temperature: Temperature has a profound effect on the system, primarily due to the limited thermal stability of ammonium carbonate. d-nb.info Solid ammonium carbonate begins to decompose at 58 °C, and in solution, it readily breaks down into gaseous ammonia (B1221849) and carbon dioxide at temperatures above 60 °C. nih.govwikipedia.orgquora.comyoutube.com This decomposition would lead to a loss of the complexing carbonate ligand and a simultaneous increase in pH from the ammonia gas, causing the quantitative precipitation of scandium from the solution, likely as a hydroxide (B78521) or basic carbonate. nih.gov Conversely, within the stable range, increasing temperature can affect reaction kinetics and solubility equilibria. researchgate.net

Ionic Strength: The ionic strength of the solution, largely determined by the concentration of ammonium carbonate, influences the activity coefficients of the ions in solution. researchgate.net Changes in ionic strength can therefore shift chemical equilibria. Studies on other carbonate systems have shown that ionic strength can also play a significant role in the polymorphism of the precipitating solid, influencing whether calcite, aragonite, or vaterite forms. arxiv.org In concentrated solutions, the high ionic strength can also impact the mobility of ions. researchgate.net

Reaction Rate Studies

The kinetics of precipitation and dissolution are fundamental to controlling the efficiency of separation and purification processes involving scandium.

The precipitation of scandium from an aqueous solution using a carbonate source is a key step in many recovery flowsheets. When a scandium-rich solution is mixed with an ammonium carbonate solution under conditions of supersaturation, scandium carbonate or a double salt, such as ammonium scandium carbonate, will precipitate. americanelements.com The kinetics of this precipitation are influenced by several factors:

Degree of Supersaturation: Higher supersaturation leads to a faster nucleation and growth rate.

Temperature: Affects both the solubility (and thus supersaturation) and the intrinsic rate of crystal growth.

pH: Influences the availability of carbonate ions and the potential for co-precipitation of hydroxides. researchgate.net

Mixing and Agitation: Affects mass transfer of ions to the growing crystal surfaces.

The precipitation of ammonium uranyl carbonate (AUC) from uranyl nitrate (B79036) solutions, a similar process, is highly dependent on pH and temperature, with optimal conditions often cited around 60 °C and a pH of 8.5 to 9.0. iaea.org

The rate at which scandium-containing solids, such as crude scandium carbonate or scandium hydroxide, dissolve in an ammonium carbonate solution is critical for leaching processes. While specific kinetic data for scandium dissolution is scarce, extensive studies on the dissolution of uranium residues in ammonium carbonate media provide a valuable analogue. nih.govresearchgate.net

These studies indicate that the dissolution process is often governed by a chemical reaction at the surface of the solid. nih.govresearchgate.net The dissolution rate was found to be a function of temperature and the concentration of the leaching reagents (ammonium carbonate and an oxidant, if required). nih.govresearchgate.net

The temperature dependence of the dissolution rate typically follows the Arrhenius equation:

k = A * e^(-Ea / RT)

where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the universal gas constant, and T is the absolute temperature. For the dissolution of a uranium residue in ammonium carbonate, an activation energy of 45.5 kJ/mol was determined, confirming a chemically controlled process. nih.govresearchgate.net

The following table illustrates the conceptual impact of key parameters on the dissolution rate, based on analogous systems. nih.govresearchgate.net

| Parameter | Effect on Dissolution Rate | Rationale |

| Temperature | Increases | Provides energy to overcome the activation energy barrier of the chemical reaction. |

| (NH₄)₂CO₃ Concentration | Increases | Increases the concentration of the reactant (carbonate ligand) at the solid surface. |

| Solid-to-Liquid Ratio | Decreases | A higher ratio can lead to faster depletion of the reactant concentration in the bulk solution. |

| Particle Size | Increases (for smaller particles) | Smaller particles have a larger surface area-to-volume ratio, increasing the sites for reaction. |

Understanding these kinetic factors allows for the optimization of leaching time, temperature, and reagent concentration to achieve efficient and selective dissolution of scandium from various source materials.

Phase Transformation Thermodynamics

The interaction between scandium carbonate and ammonium carbonate can lead to the formation of a double salt, identified as ammonium carbonate/scandium carbonate double salt monohydrate. The thermodynamic and kinetic properties of this system, particularly its phase transformations upon heating, are critical for understanding its stability and decomposition pathway. While detailed experimental thermodynamic data for the scandium double salt is not extensively available in publicly accessible literature, the phase transformation behavior can be inferred from thermal analysis studies of related metal-ammonium carbonate compounds and the individual components.

The thermal decomposition of such double salts typically proceeds in a multi-step process involving dehydration, followed by the sequential or overlapping loss of ammonia and carbon dioxide. The specific temperatures and enthalpy changes associated with these transformations are unique to the compound's crystal structure and the strength of the coordination bonds.

Detailed Research Findings

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study these phase transformations. For the this compound system, a hypothetical decomposition pathway can be outlined, which would involve the following key stages:

Dehydration: The initial phase transformation would involve the loss of water of hydration from the monohydrate double salt. This is typically an endothermic process occurring at a relatively low temperature.

Decomposition of Ammonium Carbonate Moiety: Following dehydration, the ammonium carbonate component of the double salt would decompose. Ammonium carbonate itself is known to be unstable, readily decomposing into ammonia, carbon dioxide, and water at elevated temperatures. melscience.comwikipedia.org In the context of the double salt, this decomposition might occur at a different temperature range compared to pure ammonium carbonate due to interactions within the crystal lattice.

Decomposition of Scandium Carbonate: The final stage would involve the decomposition of the remaining scandium carbonate into scandium oxide, with the release of carbon dioxide. This step typically requires higher temperatures compared to the decomposition of the ammonium carbonate portion.

Interactive Data Table

The following table provides a representative, albeit hypothetical, summary of the phase transformation thermodynamics for an ammonium scandium carbonate compound, based on typical values observed for similar metal-ammonium carbonate systems. The exact values would need to be determined experimentally.

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Enthalpy Change (ΔH) (kJ/mol) | Gaseous Products |

| Dehydration | 80 - 150 | ~4.7 | Endothermic | H₂O |

| Decomposition Step 1 | 150 - 250 | ~22.9 | Endothermic | NH₃, CO₂, H₂O |

| Decomposition Step 2 | 250 - 400 | ~22.9 | Endothermic | NH₃, CO₂ |

| Final Decomposition | >400 | ~34.4 | Endothermic | CO₂ |

Note: The data in this table is illustrative and intended to represent the expected phase transformations. Actual experimental values for this compound double salt monohydrate may vary.

Structural and Morphological Characterization of Ammonium Scandium Carbonate Phases

Crystallographic Investigations

Crystallographic studies are fundamental to determining the three-dimensional arrangement of atoms within a crystalline solid. These techniques provide precise information on bond lengths, bond angles, and unit cell parameters, which collectively define the crystal structure.

Single Crystal and Powder X-ray Diffraction Studies

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic structure of crystalline materials. nih.govrsc.org In a typical SCXRD experiment, a single crystal of the compound is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is collected and analyzed to build a model of the atomic arrangement. For novel compounds like ammonium (B1175870) scandium carbonate, SCXRD would be invaluable in determining the precise coordination environment of the scandium ions, the geometry of the carbonate groups, the location of the ammonium cations, and the role of any water molecules in the crystal lattice. For instance, studies on similar complex carbonate compounds, such as (NH₄)[NpO₂CO₃], have successfully used single-crystal XRD to reveal layered structures where ammonium cations are situated between anionic layers of metal-carbonate complexes. mdpi.com

Powder X-ray diffraction (PXRD) is a complementary technique used for phase identification and for obtaining structural information from polycrystalline samples. The diffraction pattern obtained from a powder sample consists of a series of peaks, with the positions and intensities of the peaks being characteristic of the material's crystal structure. PXRD is instrumental in verifying the phase purity of a synthesized sample of ammonium scandium carbonate and can be used to determine its unit cell parameters. For example, in the study of ammonium scandium fluoride, (NH₄)₃ScF₆, PXRD was used to identify the crystalline product formed during synthesis. mdpi.com Similarly, PXRD has been effectively used to characterize the different polymorphic phases of anhydrous complex scandium–ammonium sulfate (B86663), (NH₄)₃Sc(SO₄)₃, and to study phase transitions at high temperatures. rsc.org

A hypothetical table of crystallographic data for an ammonium scandium carbonate phase, based on what might be expected from such analyses, is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 12.1 |

| b (Å) | 4.5 |

| c (Å) | 11.2 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 609.8 |

| Z | 4 |

| Calculated Density (g/cm³) | 2.08 |

Electron Diffraction Analysis

Electron diffraction is a powerful technique for studying the crystal structure of materials, particularly for very small crystals or thin films that are not suitable for X-ray diffraction. Due to the much shorter wavelength of electrons compared to X-rays, electron diffraction can provide information about crystallographic symmetry and can be used to solve and refine crystal structures from nano-sized crystals. Selected Area Electron Diffraction (SAED), a technique within transmission electron microscopy (TEM), can be used to obtain diffraction patterns from specific regions of a sample, confirming the single-crystal nature of individual nanoparticles or crystallites. While no specific electron diffraction studies on ammonium scandium carbonate have been identified, this technique would be highly valuable for characterizing nanocrystalline or morphologically complex forms of the material.

Vibrational and Electronic Spectroscopies

Spectroscopic techniques probe the energy levels within a material, providing insights into the nature of chemical bonds, the functional groups present, and the electronic structure of the constituent atoms.

Infrared and Raman Spectroscopic Fingerprinting

Infrared (IR) and Raman spectroscopies are complementary techniques that measure the vibrational modes of a molecule or crystal lattice. The resulting spectra serve as a "fingerprint," allowing for the identification of the compound and the functional groups it contains.

For ammonium scandium carbonate, the IR and Raman spectra would be expected to show characteristic bands for the ammonium ion (NH₄⁺), the carbonate ion (CO₃²⁻), and potentially water molecules (H₂O).

Ammonium Ion (NH₄⁺): The ammonium ion exhibits N-H stretching vibrations typically in the range of 2800-3300 cm⁻¹ and N-H bending vibrations around 1400 cm⁻¹.

Carbonate Ion (CO₃²⁻): The carbonate ion has four fundamental vibrational modes: the symmetric stretching (ν₁), the out-of-plane bend (ν₂), the asymmetric stretching (ν₃), and the in-plane bend (ν₄). In the free ion with D₃h symmetry, the ν₁ mode is Raman active only, while the ν₂, ν₃, and ν₄ modes are IR active. In a crystalline environment, these selection rules can break down, and modes may appear in both spectra. The positions of these bands can be sensitive to the coordination environment of the carbonate ion. For example, the strong ν₁ symmetric stretching mode is typically observed in the Raman spectrum of carbonates around 1060-1090 cm⁻¹. researchgate.netmdpi.com

Water Molecules (H₂O): If the compound is a hydrate, O-H stretching bands would be expected in the high-frequency region of the IR spectrum (around 3000-3600 cm⁻¹), and H-O-H bending modes would appear around 1600-1650 cm⁻¹.

A study of ammonium carbonate monohydrate using Raman spectroscopy identified the various modes associated with the ammonium and carbonate ions, as well as water librational modes. nih.gov Similarly, IR spectroscopy of (NH₄)[NpO₂CO₃] identified peaks for N-H bond vibrations at 1393 and 2900–3300 cm⁻¹, and a peak for the carbonate anion at 1471 cm⁻¹. mdpi.com

A summary of expected vibrational modes for ammonium scandium carbonate is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| NH₄⁺ | N-H Asymmetric Stretch | ~3140 |

| NH₄⁺ | N-H Symmetric Stretch | ~3040 |

| NH₄⁺ | N-H Asymmetric Bend | ~1440 |

| NH₄⁺ | N-H Symmetric Bend | ~1400 |

| CO₃²⁻ | ν₁ (Symmetric Stretch) | ~1060-1090 (Raman) |

| CO₃²⁻ | ν₂ (Out-of-plane Bend) | ~860-880 (IR) |

| CO₃²⁻ | ν₃ (Asymmetric Stretch) | ~1415-1480 (IR) |

| CO₃²⁻ | ν₄ (In-plane Bend) | ~680-720 (IR) |

| H₂O (if present) | O-H Stretch | ~3000-3600 |

| H₂O (if present) | H-O-H Bend | ~1600-1650 |

X-ray Photoelectron and Absorption Spectroscopies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within a material. By irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons, the binding energies of core-level electrons can be determined. These binding energies are sensitive to the chemical environment of the atom.

For ammonium scandium carbonate, XPS would be used to confirm the presence of Sc, C, O, and N. The binding energy of the Sc 2p core level would provide information about the oxidation state of scandium, which is expected to be +3. A study on various scandium compounds, including scandium carbonate (Sc₂(CO₃)₃·xH₂O), reported Sc 2p₃/₂ binding energies that are sensitive to the ionicity of the Sc-ligand bond. rsc.orgrsc.org For Sc₂O₃, the Sc 2p₃/₂ binding energy is approximately 401.7 eV. xpsfitting.com The C 1s spectrum would show a component corresponding to the carbonate group, and the N 1s spectrum would be characteristic of the ammonium ion.

X-ray Absorption Spectroscopy (XAS) provides information about the local geometric and electronic structure around a specific element. By tuning the X-ray energy through an absorption edge of an element (e.g., the Sc K-edge or L-edge), the resulting spectrum (XANES and EXAFS) can reveal details about the oxidation state, coordination number, and identity and distance of neighboring atoms. For scandium compounds, the fine structure of the Sc K-edge reflects the nature of the chemical bond between scandium and its ligands, while the L₂,₃-edge provides insight into the crystal field parameters at the scandium site. rsc.orgnih.gov

The table below presents expected XPS binding energies for ammonium scandium carbonate, based on data from related compounds.

| Element | Core Level | Expected Binding Energy (eV) |

| Sc | 2p₃/₂ | ~402 |

| O | 1s | ~531 (Carbonate) |

| N | 1s | ~401-402 |

| C | 1s | ~289-290 (Carbonate) |

Microscopic Analysis of Material Morphology

Microscopic techniques are employed to visualize the size, shape, and surface features of a material. Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample and can be used to assess particle size distribution and the degree of agglomeration. Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the imaging of the internal structure of materials, including crystal lattices. While no specific microscopic analyses of ammonium scandium carbonate were found, these techniques would be essential for a complete characterization. For instance, SEM was used to study the crystal morphology of (NH₄)₃ScF₆ precipitates researchgate.net and to examine the particles of (NH₄)₃Sc(SO₄)₃. rsc.org Such analyses of ammonium scandium carbonate could reveal morphologies ranging from well-defined single crystals to complex agglomerates of nanoparticles, depending on the synthesis conditions.

Scanning Electron Microscopy (SEM)

No detailed research findings or data tables on the SEM analysis of ammonium scandium carbonate are available in the reviewed sources. While SEM has been used to characterize related compounds like ammonium scandium fluoride, showing discrete, regular-shaped crystals, similar studies on the carbonate form were not found.

Transmission Electron Microscopy (TEM)

No specific studies utilizing TEM for the structural and morphological characterization of ammonium scandium carbonate were identified in the available literature.

Porosity and Surface Area Determination

No experimental data or research findings concerning the porosity and surface area of ammonium scandium carbonate, as determined by methods such as BET (Brunauer-Emmett-Teller) analysis, were found in the reviewed scientific literature.

Role of Ammonium Scandium Carbonate As Precursor in Advanced Material Synthesis

Synthesis of High-Purity Scandium Oxide (Sc₂O₃)

The primary application of ammonium (B1175870) scandium carbonate is as a precursor for producing high-purity scandium oxide (Sc₂O₃). samaterials.comattelements.com The synthesis process involves the thermal decomposition (calcination) of the carbonate precursor. attelements.com This method is favored because it allows for the production of a coarse scandium oxide that can be further purified to levels exceeding 99.9%. google.com The process is straightforward, avoids the introduction of new impurities, and is less environmentally polluting compared to other methods. google.com

The calcination of ammonium scandium carbonate yields Sc₂O₃ by removing volatile ammonia (B1221849), carbon dioxide, and water. The general reaction is: (NH₄)₅Sc(CO₃)₄·nH₂O(s) → Sc₂O₃(s) + NH₃(g) + CO₂(g) + H₂O(g)

A key advantage of using a carbonate precursor is that it readily decomposes at elevated temperatures. google.com For instance, scandium carbonate waste materials are calcined at temperatures between 800 to 900 °C for 2 to 4 hours to generate the initial crude oxide. google.com This crude oxide then undergoes further refining steps, such as acid leaching, extraction, and precipitation, to achieve the high purity required for advanced applications. google.com

The characteristics of the scandium oxide powder are heavily dependent on the properties of the ammonium scandium carbonate precursor. iaea.org By carefully controlling the precipitation conditions—such as temperature, pH, and the molar ratio of reactants (e.g., ammonium hydrogen carbonate to scandium ions)—it is possible to tailor the particle size, morphology, and degree of agglomeration of the precursor. iaea.orgresearchgate.net This control is essential for synthesizing Sc₂O₃ with desired nanostructures.

Research has demonstrated that basic scandium carbonate precursors can yield spherical, ultrafine nanoparticles of Sc₂O₃ (approximately 50 nm) that are weakly agglomerated. researchgate.net Subsequent calcination of such precursors at temperatures around 700°C can produce Sc₂O₃ nanopowders with a particle size of about 28 nm and a high surface area. researchgate.net These wet-chemical routes are considered highly effective for producing the high-quality nanopowders necessary for fabricating advanced materials like transparent ceramics. researchgate.net

Table 1: Influence of Precursor Synthesis Route on Sc₂O₃ Nanoparticle Properties

| Precursor Synthesis Method | Precipitating Agent | Resulting Precursor Characteristics | Final Sc₂O₃ Properties (after Calcination) |

| Wet-Chemical Precipitation researchgate.netresearchgate.net | Ammonium Hydrogen Carbonate | Basic carbonate with spherical morphology, weak agglomeration | Ultrafine nanoparticles (~28-50 nm), high surface area (~49 m²/g) |

| Co-precipitation researchgate.net | Ammonium Hydrogen Carbonate | Homogeneous Yb-doped precursor | Chemically homogeneous Yb:Sc₂O₃ nanopowders |

| Sol-Gel researchgate.net | Ammonia Water / Urea (B33335) | Scandium oxo-hydroxide (ScOOH) | Nanoparticles with controllable size (40-1000 nm) |

This table is interactive. Click on the headers to sort the data.

The nanostructure and particle size distribution of the Sc₂O₃ powder derived from the ammonium scandium carbonate precursor have a profound impact on its sintering behavior and the properties of the final densified material. researchgate.net Powders composed of weakly agglomerated, fine nanoparticles exhibit excellent sinterability. researchgate.net

This enhanced sinterability allows for the fabrication of nearly fully dense ceramic bodies at significantly lower temperatures (e.g., 1400°C) compared to conventional high-temperature sintering (1700-1840°C). researchgate.net The resulting ceramics possess a very homogeneous and ultrafine-grained microstructure (25-225 nm), which is crucial for applications such as transparent ceramics. researchgate.net The ability to achieve high density at lower temperatures helps to prevent excessive grain growth, which can be detrimental to the optical and mechanical properties of the final product. mdpi.com For example, transparent Sc₂O₃ ceramics with good optical quality have been fabricated using vacuum pre-sintering followed by hot isostatic pressing (HIP) post-treatment, a process that relies on the high quality of the initial nanopowder. researchgate.net

Development of Catalytic Materials

Scandium compounds, including those derived from scandium carbonate, are explored for their catalytic properties in various chemical reactions. samaterials.com Scandium carbonate itself is considered a valuable material for catalysts used in petrochemicals, organic synthesis, and fine chemicals, where it can enhance reaction efficiency and product purity. hnosc.com

The scandium oxide produced from ammonium scandium carbonate serves as a key component in creating these catalysts. For instance, a novel heterogeneous catalyst based on scandium silicate (B1173343) has been developed for the green synthesis of biobased polyols-polyesters. rsc.org While this specific example uses a mineral source, the underlying active scandium component highlights the element's catalytic potential. The production of such catalysts often involves impregnating a high-surface-area support with a solution derived from a scandium precursor. The carbonate route provides a reliable method to obtain the high-purity scandium oxide needed for these applications. The principle is analogous to the use of ammonium zirconium(IV) carbonate as a precursor for preparing zirconium oxide-based catalysts. sigmaaldrich.com

Preparation of Functional Ceramics and Alloys

Ammonium scandium carbonate is a vital starting material for a range of functional ceramics and high-performance alloys. samaterials.com

Functional Ceramics: One of the most significant applications is in the production of scandia-stabilized zirconia (ScSZ), a superior solid electrolyte for Solid Oxide Fuel Cells (SOFCs). samaterials.comgoogle.com ScSZ exhibits the highest ionic conductivity among zirconia-based electrolytes, which allows for lower operating temperatures for SOFCs. google.comresearchgate.net The synthesis of ScSZ powder often involves a co-precipitation method where scandium and zirconium precursors are combined, followed by calcination to form the final stabilized zirconia powder. google.com The use of a carbonate precursor route ensures a homogeneous distribution of scandium within the zirconia matrix, which is critical for optimal ionic conductivity. Scandium oxide is also used in the production of other electronic ceramics and as an additive in glass compositions. hnosc.comwikipedia.org

Alloys: Scandium carbonate is a precursor material for producing aluminum-scandium (Al-Sc) master alloys. samaterials.com These alloys are highly valued in the aerospace and sporting equipment industries for their lightweight and high-strength characteristics. samaterials.comcoherent.com The addition of small amounts of scandium to aluminum alloys significantly refines the grain structure, increases strength, and improves resistance to hot cracking during welding. fracturae.comscandiummining.com The production process typically involves the reduction of scandium oxide (derived from the carbonate) to metallic scandium, which is then alloyed with aluminum. wikipedia.org

Creation of Composite Materials

While less direct, the role of ammonium scandium carbonate as a precursor extends to the creation of advanced composite materials. The key is its ability to produce high-quality scandium oxide nanoparticles, which can be incorporated as a reinforcing or functional phase in various matrices.

Oxide dispersion-strengthened (ODS) alloys are a class of high-performance materials used in extreme environments. rsc.org Their superior high-temperature strength and creep resistance are derived from the dispersion of fine oxide particles within a metal matrix. Scandium oxide is an excellent candidate for the dispersed phase due to its high thermal stability. The synthesis of ODS alloys relies on composite powder precursors, which can be prepared through chemical methods that ensure a uniform mixture of the metal and oxide nanoparticles. rsc.org

Furthermore, stable dispersions of scandium oxide nanoparticles in various solvents can be produced. americanelements.com These nanodispersions can be used to incorporate Sc₂O₃ into polymers, ceramics, or metals to create composites with tailored properties, leveraging the unique optical, thermal, and mechanical characteristics of scandia. rsc.org The synthesis of these essential nanoparticles often begins with a high-purity precursor like ammonium scandium carbonate.

Hydrometallurgical and Separation Processes for Scandium Recovery Utilizing Ammonium Carbonate

Leaching and Dissolution Studies in Carbonate Systems

The leaching of scandium from raw materials using carbonate solutions, including ammonium (B1175870) carbonate, is a key step in its extraction. Research has shown that scandium can be effectively leached from sources like bauxite (B576324) residue (red mud) and other industrial wastes using carbonate media. nih.govacs.org The process typically involves the formation of soluble scandium carbonate complexes.

The chemical form of scandium in the raw material also influences the effectiveness of carbonate leaching. It is suggested that scandium compounds like Sc(OH)₃, ScO(OH), or complex hydroxides formed during prior processing are more amenable to leaching in carbonate solutions. nih.gov Some studies have also explored the use of ammonium carbonate to remove impurities from scandium-containing leachates, highlighting its role in purification as well. psu.edu

| Source Material | Leaching Agent | Key Parameters Investigated | Observed Scandium Extraction | Reference |

|---|---|---|---|---|

| Bauxite Residue (Red Mud) | Sodium Carbonate/Bicarbonate | Concentration, Temperature, Ultrasonic Treatment, CO₂ Carbonation | 40-45% with ultrasonic treatment and CO₂ | nih.gov |

| Tin Slags | Hydrochloric Acid (followed by ammonium carbonate for purification) | Acid concentration, extractant type | Scandia with 72% Sc₂O₃ content and 82% recovery | psu.edu |

| Coal Ash | Alkali fusion followed by acid leaching and ammonium carbonate purification | Fusion method, acid type | Scandia with 99.6% purity | psu.edu |

Selective Precipitation for Scandium Purification

Selective precipitation is a crucial step in purifying scandium from leach solutions, where ammonium carbonate can be utilized to separate scandium from various impurities.

Ammonium hydroxide (B78521), which is in equilibrium with ammonium carbonate in solution, has been identified as an effective precipitating agent for removing major impurities like iron (Fe), aluminum (Al), and titanium (Ti) from scandium-rich solutions. mdpi.com Studies have shown that by carefully controlling the pH, significant amounts of Fe(III) can be precipitated with low co-precipitation of scandium. mdpi.com For instance, a two-step precipitation process using NH₄OH can lead to the removal of over 90% of Fe(III). mdpi.com The effectiveness of impurity removal is influenced by the leaching media, with different precipitation patterns observed in sulfuric, nitric, and hydrochloric acid systems. mdpi.com While some methods focus on acidic leaching followed by precipitation, the principle of using ammonium-based reagents for selective removal of impurities is a recurring theme. mdpi.comsim2.be

Optimizing the separation efficiency in scandium purification involves carefully controlling precipitation conditions to maximize scandium recovery while minimizing the co-precipitation of impurities. The choice of precipitating agent and the pH of the solution are critical factors. For example, after the bulk removal of iron, scandium can be selectively precipitated using phosphate (B84403) compounds, yielding concentrates with a high scandium content. mdpi.com

Solvent extraction is another method where optimization is key. While not directly a precipitation method, the stripping stage in solvent extraction can be considered a form of recovery from the organic phase. The efficiency of scandium extraction and separation from other rare earth elements is highly dependent on the choice of extractant and the conditions of the aqueous phase. matec-conferences.org

Ion Exchange and Solvent Extraction Methods

Ion exchange and solvent extraction are powerful techniques for the concentration and purification of scandium, and ammonium carbonate solutions can be employed in the elution and stripping stages.

In ion exchange processes, after scandium is adsorbed onto a resin, an eluent is used to desorb it. While various eluents are used, alkaline solutions like sodium carbonate are effective for eluting scandium as stable carbonate complexes. mdpi.com Similarly, in solvent extraction, after scandium is extracted into an organic phase, a stripping solution is used to bring it back into an aqueous phase. Alkaline-carbonate solutions, such as a mixture of sodium carbonate and sodium hydroxide, have been successfully used for the two-stage re-extraction of scandium from a loaded organic phase. researchgate.net This process can completely convert scandium and accompanying impurities into a solid concentrate. researchgate.net

The selectivity of the ion exchange resin or the solvent extractant is paramount for the successful separation of scandium from other elements. Research has been conducted to evaluate the selectivity of various resins and solvents under different conditions.

For ion exchange, resins with aminophosphonic or D2EHPA-impregnated functional groups have shown significant capacity and selectivity for scandium. mdpi.comresearchgate.net The selectivity can be influenced by the acidity of the solution. For example, D851 resin shows high selectivity for scandium at low acidity. researchgate.net

In solvent extraction, organophosphorus extractants are widely used due to their high extraction efficiency for scandium. nih.govmdpi.com The selectivity of these extractants for scandium over other elements like iron, titanium, and other rare earths is a critical area of study. nih.gov The composition of the organic phase, including the use of synergistic agents, can enhance the selectivity and extraction efficiency. mdpi.com For instance, a binary system of PC-88A and Versatic 10 has been shown to enable the selective extraction of Sc(III) from other rare earth metals. solventextraction.gr.jp

| Technique | Resin/Solvent | Functional Group/Type | Selectivity/Performance Notes | Reference |

|---|---|---|---|---|

| Ion Exchange | Lewatit VPOC 1026 | D2EHPA-impregnated | High capacity and selectivity for Sc. | mdpi.com |

| Ion Exchange | Seplite LSC790 | Aminomethyl phosphonic | Significant capacity for Sc with high selectivity towards Ti co-extraction. | mdpi.com |

| Ion Exchange | D851 resin | Not specified | High selectivity for Sc at low acidity. | researchgate.net |

| Solvent Extraction | D2EHPA (P204) | Organophosphorus acid | Widely used, high extraction efficiency, but can co-extract Fe(III) and Ti(IV). | nih.govmdpi.com |

| Solvent Extraction | PC-88A and Versatic 10 | Binary system | Enables selective extraction of Sc(III) from other rare earth metals. | solventextraction.gr.jp |

Recovery from Complex Industrial Waste Streams

The recovery of scandium, a critical and high-value technology metal, from secondary sources is paramount to securing a stable supply chain and mitigating the environmental impact of industrial waste. researchgate.netmdpi.com Hydrometallurgical processes utilizing ammonium carbonate and related reagents are gaining attention for their potential in selectively extracting scandium from complex, low-grade industrial residues. These waste streams, often generated in massive quantities, represent a significant untapped resource for this rare earth element. researchgate.neticsoba.org

Bauxite Residue (Red Mud) Valorization

Bauxite residue, commonly known as red mud, is a voluminous alkaline waste product of the Bayer process for alumina (B75360) production. icsoba.orgnih.gov It sequesters the majority of the scandium originally present in the bauxite ore, making it a globally significant secondary resource for the metal. icsoba.orgresearchgate.net While direct acid leaching is a common approach for scandium recovery, it often suffers from low selectivity and high reagent consumption due to the co-dissolution of major elements like iron and aluminum. researchgate.netresearchgate.netnih.gov

To overcome these challenges, processes involving ammonium compounds have been developed to enhance selectivity. A prominent method is ammonium sulfate (B86663) roasting followed by water leaching. researchgate.netplu.mx In this process, bauxite residue is roasted with ammonium sulfate. During roasting, ammonium sulfate selectively reacts with scandium, iron, and aluminum to form metal ammonium sulfates, which then decompose into their respective metal sulfates at elevated temperatures (around 550°C). researchgate.netplu.mx A key advantage of this method lies in the differential thermal stability of these sulfates. By carefully controlling the roasting temperature (around 700-850°C), iron (III) and aluminum sulfates decompose into water-insoluble oxides, while scandium sulfate remains stable. researchgate.netresearchgate.net Subsequent leaching of the roasted residue with water allows for the selective dissolution of scandium sulfate, leaving the major impurities in the solid residue. researchgate.netplu.mx This approach significantly improves the purity of the scandium in the leachate.

| Process Parameter | Optimal Condition | Scandium Extraction Efficiency (%) | Key Findings | Reference |

|---|---|---|---|---|

| Roasting Temperature | 850°C | ~90% | Ensures decomposition of Fe/Al sulfates while Sc sulfate remains stable. | researchgate.net |

| Roasting Additive | Ammonium Sulfate | >90% | Selective reaction with Sc, Al, and Fe. | researchgate.netplu.mx |

| Leaching Agent | Water | >90% | Selectively leaches stable scandium sulfate from the roasted residue. | plu.mx |

| Concentrated H₂SO₄ to Bauxite Residue Rate | 1 ml/g | ~90% | Part of a sulfation roasting process to form stable sulfates. | researchgate.net |

Phosphogypsum Processing

Phosphogypsum (PG) is a major by-product of the phosphate fertilizer industry, generated during the production of phosphoric acid from phosphate rock. researchgate.net For every ton of phosphoric acid, three to five tons of phosphogypsum are produced. researchgate.net While primarily composed of calcium sulfate dihydrate, PG also contains various impurities, including rare earth elements (REEs) that were present in the original phosphate ore. preprints.orgmdpi.com

The "Merseberg process" is a well-established method for the valorization of phosphogypsum, which involves its wet conversion using ammonium carbonate. researchgate.netfloridapoly.edu This reaction converts calcium sulfate into calcium carbonate and ammonium sulfate, a valuable fertilizer. floridapoly.edue3s-conferences.org

Reaction: CaSO₄·2H₂O + (NH₄)₂CO₃ → CaCO₃ + (NH₄)₂SO₄ + 2H₂O floridapoly.edu

During this conversion, REEs, including scandium, tend to co-precipitate and become concentrated in the newly formed calcium carbonate matrix. preprints.orgmdpi.com This enrichment makes the resulting carbonate residue a promising secondary source for REE recovery. The carbonate product can then be leached with a strong acid to dissolve the REEs, which can be subsequently recovered from the leachate using standard hydrometallurgical techniques. preprints.orgmdpi.com The efficiency of the PG conversion is influenced by parameters such as the concentration of the ammonium carbonate solution, reaction time and temperature, and the liquid-to-solid ratio. e3s-conferences.orgimist.ma

| Parameter | Investigated Range/Value | Effect on Conversion/Recovery | Reference |

|---|---|---|---|

| (NH₄)₂CO₃ Concentration | 10 to 50% aqueous solution | Higher concentration generally improves conversion rate. | e3s-conferences.org |

| Reaction Temperature | 30°C to 50°C | Affects reaction kinetics and equilibrium. | e3s-conferences.org |

| Reaction Time | 5 to 90 minutes | Longer times lead to higher conversion rates, with an optimum around 30-90 minutes. | e3s-conferences.orgimist.ma |

| Liquid to Solid Ratio | 10 | Optimal ratio for achieving high conversion rates (~95.6%). | imist.ma |

| REE Enrichment | REEs concentrate in the CaCO₃ product. | An enrichment rate of 66% in the carbonate residue has been reported. | mdpi.com |

| REE Leaching | 5-6% HCl on carbonate residue | Achieved 89% migration of REEs into the leach liquor. | mdpi.com |

Other Scandium-Bearing Secondary Resources

Beyond bauxite residue and phosphogypsum, scandium is found in various other industrial waste streams, presenting further opportunities for recovery. e3s-conferences.org These resources are often by-products of metallurgical processes.

One notable source is waste from titanium processing. The production of titanium dioxide (TiO₂), particularly via the sulfate process, generates an acidic waste stream that contains dissolved scandium. google.com Hydrometallurgical methods, such as solvent extraction, are typically employed to recover scandium from this waste acid. google.comresearchgate.net While direct application of ammonium carbonate is less common for these acidic streams, carbonate precipitation is a key step in the broader hydrometallurgical flowsheet for REEs. After extraction and purification, scandium can be precipitated from solution as a hydroxide, oxalate (B1200264), or carbonate, which is then calcined to produce high-purity scandium oxide. mdpi.com For instance, ammonium hydroxide is used to precipitate scandium hydroxide, and ammonium oxalate can be used for oxalate precipitation. mdpi.com

Other potential secondary sources include:

Tungsten and Alloy Slags: Residues from the production of tungsten and various alloys can contain elevated concentrations of scandium. e3s-conferences.org

Coal Ash: Fly ash and bottom ash from coal combustion are recognized as significant potential resources for critical elements, including scandium. mdpi.com

Metallurgical Dusts: Dusts captured from smelting and refining processes can also be enriched in scandium. mdpi.com

Advanced Analytical Techniques in Scandium Carbonate Ammonium Carbonate Research

Elemental Quantification Methods

Precise determination of the elemental composition of scandium carbonate and its associated compounds is critical. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Atomic Absorption/Emission Spectrometry (AAS/AES) are the principal techniques for this purpose, offering high sensitivity and accuracy.

ICP-MS is a powerful technique for determining the concentration of scandium and other trace elements in a sample. The method involves introducing a sample, typically as an acidic aqueous solution, into a high-temperature argon plasma. The plasma atomizes and ionizes the elements, which are then passed through a mass spectrometer to separate and quantify them based on their mass-to-charge ratio.

Research Findings: When analyzing scandium in carbonate-rich matrices, sample preparation is a critical step. Scandium carbonate is soluble in dilute acids, with dilute (1:1) nitric acid often being the preferred solvent. thermofisher.com For more complex geological materials or ores containing scandium, dissolution may require more rigorous methods such as fusion with fluxes like lithium tetraborate (Li₂B₄O₇) or sodium carbonate (Na₂CO₃), followed by dissolution of the fused material in dilute acid. thermofisher.com

A significant challenge in the ICP-MS analysis of scandium (which is monoisotopic at mass 45) is the potential for polyatomic interferences. These interferences arise from the plasma, sample matrix, and acids used during digestion. For instance, in a carbonate matrix, ions like ³⁸Ar⁷Li⁺, ²⁹Si¹⁶O⁺, and ¹²C¹⁶O₂H⁺ can interfere with the scandium signal at m/z 45. researchgate.net Modern ICP-MS instruments, particularly tandem quadrupole systems (ICP-MS/MS), offer enhanced capabilities to mitigate these interferences by using collision and reaction gases (like helium or oxygen) to neutralize or shift the interfering ions away from the analyte's mass. researchgate.net

In the analysis of high-matrix samples like lanthanum carbonate, which is chemically similar to scandium carbonate, isotope ratio analysis can be used to identify and correct for spectral interferences. rsc.org For example, if an interference overlaps with the primary isotope of an element, measuring a secondary, interference-free isotope can provide more accurate quantification.

Table 1: ICP-MS Sample Preparation Methods for Scandium Analysis

| Sample Type | Preparation Method | Reference |

|---|---|---|

| Scandium Carbonate | Dissolution in dilute (1:1) nitric acid. | thermofisher.com |

| Minerals and Ores | Fusion with Li₂B₄O₇ or Na₂CO₃, followed by dissolution in dilute nitric or hydrochloric acid. | thermofisher.com |

| Geological Materials | Acid digestion with HF-HCl-H₂SO₄ mixtures. | iaea.org |

Atomic Absorption Spectrometry (AAS) and Atomic Emission Spectrometry (AES) are well-established techniques for quantitative elemental analysis. drawellanalytical.com In AAS, a liquid sample is atomized in a flame or graphite furnace, and the amount of light absorbed by the ground-state atoms at a characteristic wavelength is measured. thermofisher.com AES, often utilizing an inductively coupled plasma source (ICP-AES or ICP-OES), measures the light emitted by excited atoms in the plasma at element-specific wavelengths. researchgate.net

Research Findings: For the analysis of scandium in geological and mineral samples, sample preparation is similar to that for ICP-MS, involving conversion of the solid sample into a liquid solution. This is typically achieved through mineral acid digestion (wet ashing) or fusion with salts. Flame AAS can be used to determine scandium concentrations, particularly after its separation from interfering matrix elements through techniques like solvent extraction. iaea.org

ICP-OES is frequently recognized as a highly effective method for detecting scandium, as it is generally less affected by the spectral interferences that can plague ICP-MS analysis. researchgate.net However, for very low scandium concentrations, the sensitivity of ICP-OES may be insufficient, necessitating a preconcentration step to achieve the required detection limits. researchgate.net

Table 2: Common Sample Preparation Techniques for AAS/AES

| Technique | Description | Applicability |

|---|---|---|

| Acid Digestion | The solid sample is dissolved using strong acids (e.g., HNO₃, HCl) to break down the matrix. | Suitable for many solid samples, including metals, soils, and some carbonates. aelabgroup.com |

| Fusion | The sample is mixed with a flux (e.g., lithium borate) and heated to a high temperature to create a molten bead, which is then dissolved in acid. | Effective for refractory materials and complex minerals that are resistant to acid digestion. thermofisher.com |

Thermal Analysis Techniques

Thermal analysis techniques are indispensable for studying the effects of heat on materials, providing information on phase transitions, decomposition, and thermal stability.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly useful for determining the decomposition patterns and thermal stability of compounds like ammonium (B1175870) carbonate and scandium carbonate.

Research Findings: The thermal decomposition of metal carbonates typically results in the formation of the metal oxide and the release of carbon dioxide gas. rsc.org Scandium carbonate, upon heating (calcination), is converted to scandium oxide. attelements.com

Ammonium carbonate exhibits a distinct thermal dissociation profile. An experimental study using nonisothermal TGA showed that its decomposition is dependent on the heating rate. d-nb.info The solid salt sublimates into ammonia (B1221849), carbon dioxide, and water vapor. The temperatures at which the maximum rate of reaction occurs shift to higher values as the heating rate increases. The average activation energy for this dissociation has been calculated to be 77.39 kJ/mol. d-nb.info

Table 3: TGA Data for Ammonium Carbonate Dissociation

| Heating Rate (K/min) | Temperature of Maximum Reaction Rate (°C) | Reference |

|---|---|---|

| 2 | 96 | d-nb.info |

| 4 | 118 | d-nb.info |

| 8 | 128 | d-nb.info |

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. williams.edu It is used to detect and quantify the energy changes associated with thermal events such as melting, crystallization, and decomposition. nih.gov

Research Findings: DSC is a valuable tool for investigating the mineral carbonation process and the thermal behavior of carbonates. inig.pl The DSC thermogram for a simple carbonate like calcium carbonate shows a strong endothermic peak at high temperatures (above 700°C), corresponding to its decomposition into calcium oxide and carbon dioxide. researchgate.netresearchgate.net

For ammonium salts, DSC can reveal various phase transitions. Studies on ammonium nitrate (B79036), for instance, show multiple solid-solid crystal phase transitions prior to melting. williams.edu In the context of the ammonium carbonate/scandium carbonate system, DSC would be used to identify the temperatures at which the ammonium carbonate component dissociates and the scandium carbonate decomposes, as well as any other phase transitions. Research on ammonium carbonate indicates it begins to decompose at approximately 63°C.

Electrochemical and Solution Characterization Methods

Electrochemical techniques are used to study the behavior of scandium and carbonate species in solution, providing insights into reaction mechanisms, complexation, and solubility.

Research Findings: The chemistry of scandium in carbonate solutions is complex. It is known that scandium can form soluble anionic complexes with carbonate ions, which influences its solubility in alkaline media. researchgate.net For example, while scandium oxide has low solubility in sodium carbonate solutions, its solubility is significantly higher in sodium bicarbonate solutions, indicating the formation of soluble bicarbonate complexes. researchgate.net

Electrochemical methods like cyclic voltammetry can be employed to study the redox behavior of species in solution. While scandium itself is not typically electrochemically active in aqueous solutions under standard conditions, these methods can be used to investigate the oxidation and reduction of other components in the solution or the behavior of scandium-containing electrolytes in non-aqueous or molten salt systems. researchgate.netnrel.gov For instance, voltammetry has been used to study the electrochemical behavior of carbonate-bicarbonate solutions at iron electrodes and the oxidation of ammonia in various electrolytes. core.ac.ukresearchgate.net Such studies are fundamental to understanding corrosion processes or designing electrochemical sensors relevant to the scandium carbonate production environment.

Potentiometric Titrations

Potentiometric titrations are a fundamental electroanalytical technique used to determine the concentration of a substance in solution by measuring the potential difference between two electrodes. This method is particularly useful for studying the formation of complex ions in solution, as the potential of an ion-selective electrode is dependent on the activity of the free (uncomplexed) ion. tsijournals.comnih.govrsc.org

In the context of scandium carbonate-ammonium carbonate research, potentiometric titrations can be employed to investigate the formation of scandium-carbonate complexes. The chemistry of scandium is predominantly that of the trivalent Sc³⁺ ion. wikipedia.org By monitoring the potential of a scandium ion-selective electrode during the titration of a scandium salt solution with ammonium carbonate, researchers can elucidate the stoichiometry and stability constants of the formed complexes.

Detailed Research Findings:

A typical potentiometric titration would involve the gradual addition of an ammonium carbonate solution to a solution containing Sc³⁺ ions. The potential of the scandium ion-selective electrode would be measured against a reference electrode after each addition. The resulting titration curve, a plot of potential versus the volume of titrant added, would exhibit distinct inflection points. Each inflection point corresponds to a stoichiometric point where a specific scandium-carbonate complex is predominantly formed.

For instance, the titration curve might reveal the stepwise formation of complexes such as [Sc(CO₃)]⁺, [Sc(CO₃)₂]⁻, and potentially more complex species. The stability constants of these complexes can be calculated from the titration data. nih.govrsc.org

Below is an illustrative data table representing the expected results from a potentiometric titration of a 0.01 M scandium nitrate solution with 0.1 M ammonium carbonate at a constant ionic strength.

The analysis of such data would allow for the determination of the formation constants of the various scandium-carbonate species present in the solution.

Conductivity Measurements

Conductivity measurements provide another powerful tool for investigating ionic solutions. The electrical conductivity of an electrolyte solution is dependent on the concentration, mobility, and charge of the ions present. emerson.commst.edu This technique is highly sensitive to changes in the ionic composition of a solution, making it suitable for studying ion-pairing, complex formation, and precipitation reactions.

Detailed Research Findings:

Research on analogous systems, such as other rare-earth elements in carbonate media, has shown that the formation of complex ions significantly affects the solution's conductivity. mdpi.com By systematically varying the concentrations of ammonium carbonate and scandium carbonate and measuring the resulting conductivity, researchers can gain insights into the dominant ionic species in the solution.

A conductometric titration, where a solution of one component is titrated with the other while monitoring the conductivity, can reveal the stoichiometry of the formed complexes. The titration curve would show breaks or changes in slope at points corresponding to the formation of stable complex ions.

The following interactive data table illustrates the expected change in conductivity as the molar ratio of scandium to carbonate is varied in an ammonium carbonate solution.

The initial increase in conductivity is due to the dissolution of scandium carbonate and the formation of charged complexes. The peak in conductivity may correspond to the formation of a highly charged and mobile complex, after which the addition of more scandium could lead to the formation of less charged or bulkier, less mobile species, or even precipitation, causing a decrease in conductivity.

Computational and Theoretical Investigations of Ammonium Carbonate Scandium Carbonate Systems

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in investigating the electronic structure, bonding, and reactivity of scandium-carbonate complexes. DFT allows for the accurate prediction of molecular geometries, reaction energies, and vibrational frequencies, providing a foundational understanding of the interactions between scandium, ammonium (B1175870), and carbonate ions.